molecular formula C8H13N3O B14894455 (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile

(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile

Cat. No.: B14894455
M. Wt: 167.21 g/mol
InChI Key: HCCDJLBCPGXXOT-BQBZGAKWSA-N
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Description

(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile is a chiral compound with significant relevance in various scientific fields. It is known for its role as an impurity in the synthesis of Nirmatrelvir, a protease inhibitor used in antiviral treatments .

Preparation Methods

The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be achieved through chemoenzymatic processes. These processes involve the stereoselective preparation of the compound, ensuring the correct chiral configuration. The reaction conditions typically include the use of specific enzymes and catalysts to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets. In the context of antiviral research, it may interact with viral proteases, inhibiting their activity and preventing viral replication. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chiral configuration and its role in antiviral drug synthesis, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanenitrile

InChI

InChI=1S/C8H13N3O/c9-5-7(10)4-6-2-1-3-11-8(6)12/h6-7H,1-4,10H2,(H,11,12)/t6-,7-/m0/s1

InChI Key

HCCDJLBCPGXXOT-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](C(=O)NC1)C[C@@H](C#N)N

Canonical SMILES

C1CC(C(=O)NC1)CC(C#N)N

Origin of Product

United States

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